Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C9H10BrNO. It is known for its unique chemical structure, which includes a bromine atom and a sulfonyl group attached to an acetamide backbone. This compound has various applications in scientific research and industry due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]- typically involves the bromination of 4-methylphenyl acetamide. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]-.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation can produce sulfonic acids.
Scientific Research Applications
Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
- Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-
- Acetamide, N-(4-methoxyphenyl)-2-bromo-
- Acetamide, N-(4-bromophenyl)-
Comparison: Compared to similar compounds, Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both a bromine atom and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
55490-03-4 |
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Molecular Formula |
C9H10BrNO3S |
Molecular Weight |
292.15 g/mol |
IUPAC Name |
2-bromo-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C9H10BrNO3S/c1-6-2-4-7(5-3-6)15(13,14)8(10)9(11)12/h2-5,8H,1H3,(H2,11,12) |
InChI Key |
WLSZSLYALIHGPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N)Br |
Origin of Product |
United States |
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